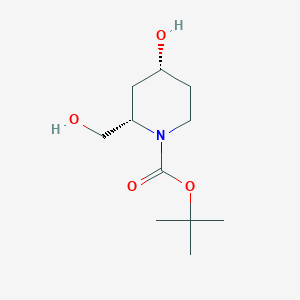
3-bromo-6-(difluoromethyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-6-(difluoromethyl)pyridazine, also known as 3-Br-6-DFMP, is an organic compound composed of a bromine atom, a difluoromethyl group, and a pyridazine ring. It is a colorless liquid with a melting point of -58°C and a boiling point of 99°C. It has a molecular weight of 215.04 g/mol and a molecular formula of C5H3BrF2N2. 3-Br-6-DFMP is used in various scientific research applications, such as synthesis, drug discovery, and biochemistry.
Aplicaciones Científicas De Investigación
3-bromo-6-(difluoromethyl)pyridazine is used in various scientific research applications. It is used as a synthetic intermediate in the synthesis of organic compounds. It is also used as a building block in organic synthesis, as a reagent in organic chemistry, and as a starting material in drug discovery. It has also been used as a reactant in the synthesis of heterocyclic compounds and as a catalyst in the synthesis of polymers.
Mecanismo De Acción
The mechanism of action of 3-bromo-6-(difluoromethyl)pyridazine is not well understood. However, it is believed that the bromine atom in this compound is responsible for its reactivity. The bromine atom can act as a nucleophile and can react with electrophiles, such as alkenes, to form brominated compounds. Additionally, the difluoromethyl group can act as an electron-withdrawing group, making the molecule more reactive.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to inhibit the growth of certain bacteria and fungi. Additionally, it has been shown to have an inhibitory effect on the enzyme monoamine oxidase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-bromo-6-(difluoromethyl)pyridazine in laboratory experiments is its low cost and availability. Additionally, its low melting point makes it easy to handle and store. However, it is important to note that this compound is a hazardous compound and should be handled with care. It is also important to note that this compound is a flammable material and should be stored in a cool, dry place away from heat and flame.
Direcciones Futuras
There are several potential future directions for the use of 3-bromo-6-(difluoromethyl)pyridazine. First, it could be used as a starting material in the synthesis of novel organic compounds. Second, it could be used in the synthesis of heterocyclic compounds, such as pyridazines and pyridines. Third, it could be used as a reactant in the synthesis of polymers. Fourth, it could be used in the synthesis of drug candidates. Finally, it could be used as a reagent in organic chemistry.
Métodos De Síntesis
3-bromo-6-(difluoromethyl)pyridazine can be synthesized from a variety of starting materials. The most common method is the reaction of 1,4-difluorobenzene with bromine and pyridine in the presence of a Lewis acid catalyst. The reaction proceeds in two steps. In the first step, the bromine and pyridine react to form a bromopyridine intermediate. In the second step, the bromopyridine intermediate reacts with 1,4-difluorobenzene to form this compound.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 3-bromo-6-(difluoromethyl)pyridazine can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2,6-difluoropyridine", "sodium hydride", "bromine", "acetic acid", "sulfuric acid", "hydrogen peroxide", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: 2,6-difluoropyridine is treated with sodium hydride in ethanol to form the corresponding pyridine anion.", "Step 2: Bromine is added to the reaction mixture to form 3-bromo-2,6-difluoropyridine.", "Step 3: The brominated intermediate is then treated with acetic acid and sulfuric acid to form the corresponding acetyl derivative.", "Step 4: Hydrogen peroxide is added to the reaction mixture to oxidize the acetyl group to a carboxylic acid.", "Step 5: The resulting carboxylic acid is then treated with sodium hydroxide to form the corresponding sodium salt.", "Step 6: Finally, the sodium salt is reacted with methyl iodide to introduce the difluoromethyl group and form 3-bromo-6-(difluoromethyl)pyridazine." ] } | |
Número CAS |
2295643-46-6 |
Fórmula molecular |
C5H3BrF2N2 |
Peso molecular |
209 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



